molecular formula C15H13Br2NO3 B12122467 Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- CAS No. 893727-65-6

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-

Cat. No.: B12122467
CAS No.: 893727-65-6
M. Wt: 415.08 g/mol
InChI Key: SOHGHDCWIDNDGZ-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- features a benzoic acid backbone substituted with a bromine atom at position 5 and a 2-(4-bromophenoxy)ethylamino group at position 2.

Properties

CAS No.

893727-65-6

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

5-bromo-2-[2-(4-bromophenoxy)ethylamino]benzoic acid

InChI

InChI=1S/C15H13Br2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20)

InChI Key

SOHGHDCWIDNDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Br)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-bromobenzoic acid with 4-bromophenoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 5-Br, 2-[[2-(4-Br-phenoxy)ethyl]amino] C₁₅H₁₂Br₂NO₃ 425.07 High lipophilicity, potential bioactivity
2-Bromo-5-methoxybenzoic acid 2-Br, 5-OCH₃ C₈H₇BrO₃ 231.05 Lower MW, higher solubility in polar solvents
5-Bromo-2-[(2-nitroethenyl)amino]benzoic acid 5-Br, 2-(nitrovinylamino) C₉H₇BrN₂O₄ 287.07 Reactivity due to nitro group; research applications
5-Bromo-2-[[(4-fluorobenzoyl)amino]benzoic acid 5-Br, 2-(4-F-benzoylamino) C₁₄H₁₀BrFN₂O₃ 353.15 Enhanced electronic effects from fluorine
Methyl 5-bromo-2-[(3-methylbutyl)amino]benzoate 5-Br, 2-(branched alkylamino), ester C₁₃H₁₈BrNO₂ 300.20 Esterification improves membrane permeability
Key Observations:

Halogenation: The dual bromine atoms in the target compound increase its molecular weight and lipophilicity compared to mono-brominated analogs like 2-bromo-5-methoxybenzoic acid .

Electronic Effects : Fluorine substituents (e.g., in ) enhance electronegativity, while nitro groups (e.g., in ) increase reactivity, suggesting the target compound may exhibit intermediate electronic properties.

Physicochemical Properties

  • Solubility: The target compound’s bromine and phenoxyethyl groups likely reduce water solubility compared to methoxy or carboxylic acid derivatives (e.g., 2-amino-5-bromobenzoic acid in ).
  • Melting Points : Brominated analogs like 2-bromo-5-methoxybenzoic acid exhibit higher melting points (~150–160°C) due to halogenated aromatic stacking , suggesting similar thermal stability for the target compound.
  • Acidity: The electron-withdrawing bromine atoms may lower the pKa of the carboxylic acid group compared to non-halogenated benzoic acids (pKa ~4.2 vs. ~2.8 for brominated derivatives) .

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